Biological Activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Technical Guide
Biological Activity of N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine: A Technical Guide
Executive Summary
N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine (CAS: 1341915-79-4) is a specialized heterocyclic amine that serves as a high-value pharmacophore and privileged scaffold in medicinal chemistry. Unlike a standalone marketed drug, this molecule functions as a critical intermediate and functional fragment in the design of therapeutics targeting G-Protein Coupled Receptors (GPCRs)—specifically the Histamine H4 and Sigma-1 receptors —and as a solubility-enhancing tail in Kinase Inhibitors (e.g., ROCK, Akt, and JAK inhibitors).
Its biological significance stems from its dual-nitrogen architecture: the piperidine nitrogen (pKa ~8-9) acts as a cationic anchor for aspartate/glutamate residues in receptor pockets, while the pyridine ring provides π-π stacking capabilities and hydrogen bond acceptor sites. This guide details its physicochemical properties, mechanism of action as a pharmacophore, synthetic protocols, and biological assay methodologies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems, particularly its membrane permeability and lysosomotropic properties.
Core Identity
| Property | Detail |
| Chemical Name | N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine |
| Common Abbreviation | N-Me-PMPA |
| CAS Number | 1341915-79-4 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| SMILES | CNC1CCN(CC2=CC=NC=C2)CC1 |
Physicochemical Profile[5]
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Lipophilicity (LogP): ~0.8 - 1.2 (Predicted). This moderate lipophilicity ensures good oral bioavailability while maintaining water solubility.
-
Basicity (pKa):
-
N1 (Piperidine): ~8.5 (Protonated at physiological pH).
-
N2 (Pyridine): ~5.2 (Unprotonated at physiological pH).
-
N3 (Secondary Amine): ~9.8 (Highly basic, protonated).
-
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM) and aqueous buffers at pH < 7 due to protonation.
Biological Activity & Mechanism of Action[6]
This molecule is rarely used as a monotherapy but is a potent bioactive fragment . Its activity is defined by its ability to interact with specific protein domains.
Pharmacophore Mapping
The molecule operates via a "Cationic-Aromatic" binding mode:
-
Ionic Anchoring: The protonated secondary amine (N-methyl) and tertiary piperidine nitrogen form strong salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in the binding pockets of GPCRs and Kinases.
-
π-Stacking: The pyridine ring engages in T-shaped or parallel π-stacking interactions with aromatic residues (Phe, Tyr, Trp).
-
Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor.
Primary Biological Targets
A. Sigma-1 Receptor (σ1R) Ligand
The N-alkyl-4-aminoalkylpiperidine scaffold is a classic template for Sigma-1 receptor ligands.[1]
-
Mechanism: The molecule binds to the chaperone protein σ1R at the endoplasmic reticulum-mitochondrion interface.
-
Effect: Modulation of calcium signaling and cellular stress responses. High affinity is achieved through the N-benzyl/pyridyl tail fitting into the hydrophobic pocket while the amine anchors to Asp126 .
B. Histamine H4 Receptor Antagonist
The 4-aminopiperidine core is structural bedrock for H4 antagonists (e.g., JNJ 7777120 analogs).
-
Mechanism: Competitive antagonism.
-
Activity: The N-methyl group enhances selectivity over H3 receptors, while the pyridyl group mimics the imidazole of histamine, interacting with Glu182 in the transmembrane domain.
C. Kinase Inhibitor "Tail"
In oncology drug discovery, this moiety is attached to a core scaffold (e.g., pyrazole, quinazoline) to target the solvent-exposed region of the kinase ATP-binding pocket.
-
Role: Improves solubility and physicochemical properties.
-
Target Examples: ROCK1/2 (Rho-associated kinase) and Akt (Protein Kinase B).
Pathway Visualization
The following diagram illustrates the molecule's interaction logic within a cellular context.
Figure 1: Mechanistic pathways of N-Me-PMPA acting as a ligand and functional scaffold.
Experimental Protocols
To validate the biological activity or synthesize this compound for research, follow these standardized protocols.
Synthesis Protocol (Reductive Amination)
This is the preferred route for high purity, avoiding over-alkylation.
Reagents:
-
Precursor A: 1-(pyridin-4-ylmethyl)piperidin-4-one (1.0 eq)
-
Precursor B: Methylamine hydrochloride (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
Step-by-Step Workflow:
-
Formation of Imine: Dissolve 1-(pyridin-4-ylmethyl)piperidin-4-one in DCE. Add Methylamine HCl and DIPEA. Stir at Room Temperature (RT) for 1 hour under Nitrogen (
). -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 206.3).
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
In Vitro Sigma-1 Receptor Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: Guinea pig brain homogenates or Jurkat cells.
-
Radioligand: [³H]-(+)-Pentazocine (2 nM).
-
Non-specific Binder: Haloperidol (10 µM).
Protocol:
-
Incubation: Incubate 100 µg of membrane protein with [³H]-(+)-Pentazocine and varying concentrations of N-Me-PMPA (
to M) in Tris-HCl buffer (pH 7.4). -
Time: Incubate for 120 minutes at 37°C.
-
Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Measurement: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. Calculate using the Cheng-Prusoff equation.
Synthesis & Assay Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological evaluation of N-Me-PMPA.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Goel, K. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: N-[(pyridin-4-yl)methyl]piperidin-4-amine.[4] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules. Retrieved from [Link]
